
HIV-1 inhibitor-34
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-34 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV-1 replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in host cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-34 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production also involves stringent quality control measures to ensure the consistency and efficacy of the final product.
化学反应分析
Types of Reactions: HIV-1 inhibitor-34 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and affect its activity.
Reduction: Reduction reactions can also occur, potentially modifying the compound’s functional groups.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions involving this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
科学研究应用
HIV-1 inhibitor-34 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Researchers use this compound to study the life cycle of HIV-1 and to identify potential targets for antiviral therapy.
Medicine: The compound is being investigated as a potential therapeutic agent for the treatment of HIV-1 infection. It is also used in preclinical studies to evaluate its efficacy and safety.
Industry: this compound is used in the development of diagnostic assays and in the production of antiviral drugs.
作用机制
HIV-1 inhibitor-34 exerts its effects by binding to the active site of the HIV-1 integrase enzyme. This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. The compound specifically targets the integrase enzyme’s catalytic core domain, which is responsible for the strand transfer reaction. By inhibiting this reaction, this compound effectively blocks the replication of the virus.
相似化合物的比较
Raltegravir: An integrase strand transfer inhibitor that also targets the HIV-1 integrase enzyme.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: A potent integrase inhibitor used in combination antiretroviral therapy.
Uniqueness: HIV-1 inhibitor-34 is unique in its chemical structure and binding affinity for the HIV-1 integrase enzyme. Unlike other integrase inhibitors, this compound has been shown to be effective against strains of HIV-1 that are resistant to other integrase inhibitors. This makes it a valuable addition to the arsenal of antiviral agents used to combat HIV-1 infection.
属性
分子式 |
C26H27N7O |
|---|---|
分子量 |
453.5 g/mol |
IUPAC 名称 |
4-[2-[[1-(2H-indazol-3-ylmethyl)piperidin-4-yl]amino]pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C26H27N7O/c1-17-13-19(15-27)14-18(2)25(17)34-24-7-10-28-26(30-24)29-20-8-11-33(12-9-20)16-23-21-5-3-4-6-22(21)31-32-23/h3-7,10,13-14,20H,8-9,11-12,16H2,1-2H3,(H,31,32)(H,28,29,30) |
InChI 键 |
WFEQHSDDJMELAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3CCN(CC3)CC4=C5C=CC=CC5=NN4)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


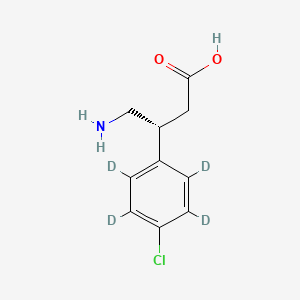


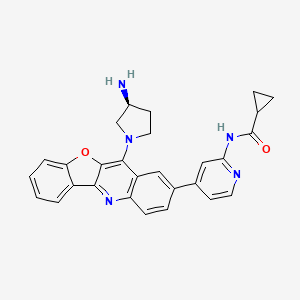

![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
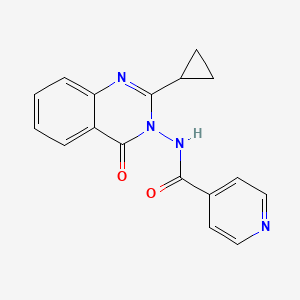
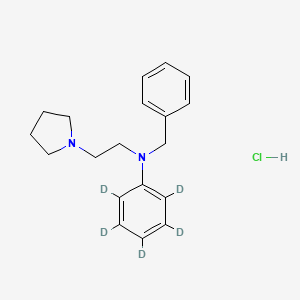
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
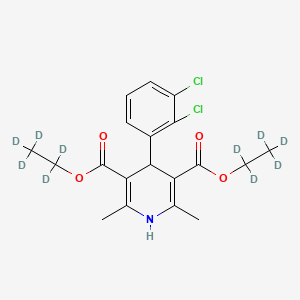

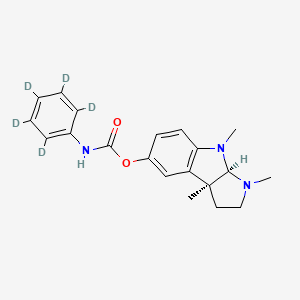
![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)

